molecular formula C6H11ClN4 B2856000 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride CAS No. 1909337-05-8

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride

Cat. No.: B2856000
CAS No.: 1909337-05-8
M. Wt: 174.63
InChI Key: IGUJBIGZJQPOLM-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-2-amine hydrochloride is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and agrochemical applications . The amine group at position 2 contributes to its reactivity, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-6-8-5-3-1-2-4-10(5)9-6;/h1-4H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUJBIGZJQPOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=N2)N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Biology: It serves as a tool in studying biological systems and pathways. Medicine: It is investigated for its potential therapeutic properties in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Structural Analogues: Core Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties Reference
5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-2-amine hydrochloride (Target) C₆H₁₁ClN₄ 186.13 (base) -NH₂ at position 2; HCl salt Enhanced solubility; potential agrochemical
5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-6-amine C₆H₁₀N₄ 138.18 -NH₂ at position 6 Structural isomer; unknown bioactivity
2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine C₈H₁₄N₄ 166.23 -NH₂ at position 8; ethyl at position 2 Life science research; custom synthesis
5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride C₇H₁₀ClN₃O₂ 273.31 -COOH at position 5; HCl salt Altered solubility; potential derivatization
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide C₁₅H₁₆N₄O₂S 340.38 -SO₂NH-aryl; methyl groups Herbicide (ALS inhibitor)
Key Observations:
  • Positional Isomerism : The placement of the amine group (positions 2, 6, or 8) significantly alters molecular interactions. For example, the target compound’s amine at position 2 may favor hydrogen bonding with enzyme active sites, while position 6 or 8 isomers lack direct evidence of activity .
  • Aromatic substituents (e.g., chlorophenyl in ) enhance binding to hydrophobic pockets in target proteins .

Functional Group Modifications

Hydrochloride Salts vs. Free Bases
  • This modification is critical for formulation in aqueous-based herbicides or injectable pharmaceuticals.
Carboxylic Acid Derivatives
  • The carboxylic acid derivative (C₇H₁₀ClN₃O₂) introduces polarity, reducing membrane permeability but enabling salt-bridge interactions in enzymatic targets . This contrasts with the amine group’s nucleophilic reactivity in the target compound.
Antimicrobial Potential
  • While direct data for the target compound are absent, N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () demonstrate that triazole-containing compounds exhibit antifungal activity. This suggests the target compound’s amine and triazole moieties could be optimized for similar applications .

Biological Activity

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10N4•HCl
  • Molecular Weight : 182.63 g/mol
  • CAS Number : 1306604-59-0

1. Anticancer Properties

Recent studies highlight the compound's role as a potent inhibitor of the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and fibrosis. A notable study reported that a derivative of this compound exhibited an IC50 value of 0.013 μM against ALK5 in kinase assays and showed high selectivity for this target over a panel of 320 kinases . The pharmacokinetic profile indicated an oral bioavailability of 51%, suggesting its potential for therapeutic use in cancer treatment.

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Research into related triazolo compounds indicated that modifications could enhance their efficacy against viruses such as influenza A. Specifically, compounds targeting the PA-PB1 interface of the influenza virus polymerase demonstrated significant antiviral activity by disrupting critical protein interactions necessary for viral replication .

3. Neuroprotective Effects

Another area of exploration is the neuroprotective potential of triazolo derivatives. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways associated with neurodegenerative diseases. The exact mechanisms are still under investigation but may involve the inhibition of pro-apoptotic factors and enhancement of neurotrophic signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts primarily through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Protein Interaction Disruption : By interfering with protein-protein interactions critical for viral replication and cellular signaling, the compound exhibits both antiviral and anticancer properties.
  • Oxidative Stress Modulation : It may also exert effects by modulating oxidative stress responses in cells.

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
EW-7197ALK5 InhibitionIC50 = 0.013 μM; high selectivity and oral bioavailability (51%)
Triazolo DerivativeAntiviralEffective against influenza A by disrupting PA-PB1 interaction
Various TriazolesNeuroprotectionPotential protective effects against oxidative stress in neuronal cells

Q & A

Q. What are the established synthetic routes for 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride?

The compound is synthesized via multi-step reactions involving cyclization and functionalization. A common approach includes reacting amidine hydrochlorides with substituted pyridine precursors in the presence of triethylamine (Et3_3N) and tetrahydrofuran (THF) at room temperature, followed by reflux in dioxane with amines or sulfonyl chlorides for derivatization . Purification typically employs recrystallization (e.g., from methanol) to isolate high-purity crystals .

Q. How is the structural integrity of the compound confirmed after synthesis?

Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments in the fused triazole-pyridine system.
  • LC-MS : Confirms molecular weight and detects impurities.
  • Elemental analysis : Validates empirical formula consistency. For example, derivatives of similar triazolo-pyridines were characterized using these methods to confirm regioselectivity and purity .

Q. What safety protocols are recommended for handling this compound?

While specific data for this hydrochloride salt is limited, analogous triazole derivatives require:

  • Use of PPE (gloves, lab coats, eye protection).
  • Fume hoods to avoid inhalation of fine particles.
  • Adherence to GHS guidelines for reactive nitrogen compounds, including proper waste disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling the identification of optimal solvents, temperatures, and catalysts. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error steps, as demonstrated in triazole functionalization studies .

Q. What strategies resolve contradictions in biological activity data for triazolo-pyridine derivatives?

Discrepancies in bioactivity (e.g., antioxidant vs. inert behavior) may arise from assay conditions or substituent effects. A systematic approach includes:

  • Comparative assays : Test derivatives under standardized conditions (e.g., DPPH radical scavenging assays).
  • Docking studies : Correlate activity with binding affinity to target proteins (e.g., enzymes like xanthine oxidase) .

Q. How can the core structure be modified to enhance pharmacological properties?

Key modifications include:

  • N-alkylation : Introduces lipophilic groups to improve membrane permeability.
  • Sulfonation : Enhances solubility and bioavailability via sulfonyl chloride reactions.
  • Heterocyclic fusion : Adding pyrazole or pyrimidine rings alters electronic properties and target selectivity, as seen in related triazolo-pyridines .

Q. What analytical methods differentiate polymorphic forms of the hydrochloride salt?

Polymorphism is assessed using:

  • X-ray crystallography : Resolves crystal packing and protonation states.
  • DSC/TGA : Identifies thermal stability differences.
  • PXRD : Detects lattice variations, critical for reproducibility in formulation studies .

Q. How do reaction kinetics influence yield in large-scale synthesis?

Kinetic studies (e.g., monitoring via in-situ IR spectroscopy) optimize parameters such as:

  • Reagent stoichiometry : Excess amine improves cyclization efficiency.
  • Temperature gradients : Stepwise heating avoids side reactions (e.g., decomposition in POCl3_3-mediated steps) .

Methodological Considerations

Q. What experimental controls are critical in bioactivity studies?

Include:

  • Negative controls : Vehicle-only treatments (e.g., DMSO).
  • Positive controls : Reference compounds with known activity (e.g., ascorbic acid in antioxidant assays).
  • Blind assays : Minimize bias in data interpretation .

Q. How can process simulation improve scalability of the synthesis?

Tools like Aspen Plus model reactor design and solvent recovery:

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps.
  • Membrane separation : Efficiently isolates intermediates, reducing purification time .

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